2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide
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Overview
Description
2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade . This method is advantageous due to its high yield and fewer side reactions. Another approach involves proton quantum tunneling, which also provides high yield and is conducive to constructing complex benzofuran ring systems .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications. The use of advanced catalysts and reaction conditions tailored to minimize by-products is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide undergoes several types of chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as tumor growth or viral replication .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Known for their anticancer properties.
Other benzofuran derivatives: Exhibit a range of biological activities, including anti-oxidative and anti-viral effects.
Uniqueness
2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide stands out due to its unique combination of a benzofuran ring and a cyano group, which enhances its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13(19-11-14-7-3-5-9-17(14)25-19)20(23)22-16(12-21)15-8-4-6-10-18(15)24-2/h3-11,13,16H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVPVAFKABHMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)C(=O)NC(C#N)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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